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Compound of Interest

Compound Name: Carbazomycin D

Cat. No.: B034363 Get Quote

A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data for Carbazomycin D is presented, alongside an exploration of its potential biological

mechanism of action through the inhibition of the 5-lipoxygenase pathway. This technical guide

is intended for researchers, scientists, and professionals in the field of drug development.

Carbazomycin D, a member of the carbazomycin family of alkaloids, possesses a unique

carbazole framework. Its structure has been elucidated as 3,4,6-trimethoxy-1,2-dimethyl-9H-

carbazole. The spectroscopic data underpinning this structure are crucial for its identification,

characterization, and further development as a potential therapeutic agent.

Spectroscopic Data
The structural confirmation of Carbazomycin D is supported by comprehensive NMR and high-

resolution mass spectrometry (HRMS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Carbazomycin D provide a detailed map of its chemical

environment. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Carbazomycin D
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.95 s 1H H-5

7.77 br s 1H NH

6.91 d, J = 2.1 Hz 1H H-7

6.79 d, J = 2.1 Hz 1H H-8

3.96 s 3H OMe

3.88 s 3H OMe

3.86 s 3H OMe

2.45 s 3H Me

2.29 s 3H Me

Table 2: ¹³C NMR Spectroscopic Data for Carbazomycin D
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Chemical Shift (ppm) Assignment

156.4 C

147.2 C

144.9 C

141.8 C

139.7 C

123.6 C

120.2 CH

119.8 C

114.7 C

109.9 CH

94.7 CH

61.2 OMe

60.8 OMe

55.7 OMe

12.5 Me

9.4 Me

Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula and exact mass of

Carbazomycin D.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Carbazomycin D

Ion Molecular Formula Calculated m/z Found m/z

[M+H]⁺ C₁₇H₂₀NO₃ 286.1438 286.1437
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Experimental Protocols
The acquisition of the spectroscopic data follows standardized laboratory procedures.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400

HD spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts

were referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 6545

Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The

instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

Biological Context and Potential Mechanism of
Action
While the specific signaling pathways of Carbazomycin D are not yet fully elucidated, related

compounds in the carbazomycin family have demonstrated inhibitory activity against 5-

lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes,

which are pro-inflammatory lipid mediators. Inhibition of the 5-LOX pathway is a key therapeutic

strategy for inflammatory diseases.

The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into 5-

hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce

various leukotrienes. These leukotrienes bind to their respective receptors, triggering a

cascade of inflammatory responses. The potential inhibitory action of Carbazomycin D on this

pathway suggests its promise as an anti-inflammatory agent.

Below is a diagram illustrating the key steps in the 5-lipoxygenase signaling pathway, a likely

target for the biological activity of carbazomycin compounds.
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Caption: 5-Lipoxygenase pathway and potential inhibition.

The provided spectroscopic data and the outlined potential mechanism of action for

Carbazomycin D offer a foundational understanding for researchers engaged in the
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exploration and development of novel therapeutic agents from natural sources. Further

investigation into the specific molecular interactions of Carbazomycin D with components of

the 5-lipoxygenase pathway will be crucial in validating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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